molecular formula C10H15BrClNO2 B13449796 4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride CAS No. 1189978-45-7

4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride

Cat. No.: B13449796
CAS No.: 1189978-45-7
M. Wt: 302.62 g/mol
InChI Key: UJTWHDAMHSIRDK-TXHXQZCNSA-N
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Description

The compounds in focus are deuterated derivatives of 4-bromo-2,5-dimethoxyphenethylamine hydrochloride (2C-B HCl), a well-known psychedelic phenethylamine. These isotopologues feature deuterium (²H) substitutions on methoxy groups, which are critical for metabolic studies, analytical standardization, and pharmacological research. Below are their systematic names, identifiers, and key properties:

4-Bromo-2,5-di(methoxy-d₃)benzeneethanamine Hydrochloride Molecular Formula: C₁₀H₁₁D₆BrNO₂·HCl CAS Registry: Not explicitly listed in provided evidence, but structurally analogous to 2C-B HCl (CAS 66142-81-2) . Key Feature: Three deuterium atoms per methoxy group (methoxy-d₃), enhancing stability in mass spectrometry (MS) .

4-Bromo-2,5-(dimethoxy-d₆)benzeneethanamine Hydrochloride Molecular Formula: C₁₀H₈D₁₂BrNO₂·HCl CAS Registry: Likely analogous to 2C-B HCl derivatives. Key Feature: Full deuteration (six ²H atoms) on both methoxy groups, used as internal standards in gas chromatography-mass spectrometry (GC/MS) .

2-[(2,5-Dimethoxy-d₆)-4-bromophenyl]ethylamine Hydrochloride Synonym: 2C-B-d₆ HCl Molecular Weight: ~296.6 (HCl salt; deuterium adds ~6 Da) . Applications: NMR and MS tracer studies due to isotopic labeling .

4-Bromo-2,5-(dimethoxy-d₆)phenethylamine Hydrochloride

  • Structural Identity: Identical to compound 3, differing only in naming conventions (phenethylamine vs. benzeneethanamine) .

2,5-(Dimethoxy-d₆)-4-bromophenethylamine Hydrochloride

  • CAS Registry: 56281-37-9 (hydrochloride form) .
  • Physical Properties: White crystalline solid, mp 234–239°C, water-soluble .

Properties

CAS No.

1189978-45-7

Molecular Formula

C10H15BrClNO2

Molecular Weight

302.62 g/mol

IUPAC Name

2-[4-bromo-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H/i1D3,2D3;

InChI Key

UJTWHDAMHSIRDK-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])Br.Cl

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2C-B-d6 involves the incorporation of deuterium atoms into the 2C-B molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium catalyst and a deuterium source under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 2C-B-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then dissolved in acetonitrile to achieve the desired concentration of 1mg/ml .

Chemical Reactions Analysis

Types of Reactions

2C-B-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .

Scientific Research Applications

2C-B-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace the pathways and interactions of 2C-B in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.

    Industry: Utilized in the development of new analytical methods and quality control processes.

Mechanism of Action

The mechanism of action of 2C-B-d6 is similar to that of 2C-B. It primarily acts on serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmission and psychoactive effects. The deuterium labeling does not significantly alter the compound’s interaction with molecular targets but allows for more precise tracking in research studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison

Compound Molecular Formula CAS No. Deuterium Substitution Key Analytical Features (GC/MS, NMR)
2C-B HCl (Parent) C₁₀H₁₄BrNO₂·HCl 66142-81-2 None Base peak at m/z 272 (M⁺-HCl), retention time 8.2 min
4-Bromo-2,5-(dimethoxy-d₆) analog C₁₀H₈D₁₂BrNO₂·HCl N/A 6 ²H (methoxy-d₆) MS: Shift to m/z 278; NMR: Absence of OCH₃ protons
DOB (4-Bromo-2,5-dimethoxyamphetamine) C₁₁H₁₆BrNO₂ 64638-07-9 None (α-methyl group) MS: Base peak at m/z 230 (M⁺-NH₂CH₃), longer duration of action
2C-C (4-Chloro-2,5-dimethoxyphenethylamine) C₁₀H₁₄ClNO₂ 88441-14-9 None (Cl substitution) GC/MS: Distinct halogen (Cl vs. Br) isotope pattern

Key Comparisons

Deuterated vs. Non-Deuterated Analogs Metabolic Stability: Deuterated methoxy groups reduce hepatic demethylation rates, prolonging detection windows in pharmacokinetic studies . Analytical Utility: Deuterated analogs (e.g., dimethoxy-d₆) serve as internal standards in GC/MS and LC-MS, minimizing matrix interference .

Structural Analogues (2C-B vs. DOB) Pharmacology: DOB (α-methylated amphetamine) exhibits 10× higher potency and longer hallucinogenic effects than 2C-B (phenethylamine) due to enhanced CNS penetration . Toxicity: 2C-B derivatives are less cardiotoxic than DOB, which has higher 5-HT₂A receptor affinity .

Halogen-Substituted Variants

  • 2C-B vs. 2C-C (Cl substitution) : Bromine in 2C-B increases molecular weight (Br = 80 vs. Cl = 35.5) and alters GC retention times. 2C-C is less potent but longer-acting .

Research Implications and Notes

  • Analytical Differentiation : Deuterated analogs are critical for quantifying 2C-B in biological matrices via isotope dilution .
  • Regulatory Status : 2C-B and its analogs are Schedule I/II substances in many jurisdictions; deuterated forms may fall under analog laws .
  • Synthetic Challenges : Deuteration requires specialized reagents (e.g., CD₃I) and increases synthesis costs .

Biological Activity

The compounds 4-Bromo-2,5-di(methoxy-d3)benzeneethanamine hydrochloride and its related derivatives, including 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine hydrochloride and 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine hydrochloride, belong to a class of substances known as phenethylamines. These compounds are of significant interest due to their psychoactive properties and potential therapeutic applications. This article reviews their biological activities, focusing on receptor interactions, pharmacodynamics, case studies of intoxication, and implications for future research.

Chemical Structure and Properties

The general structure of the compounds can be represented as follows:

Compound NameMolecular FormulaCAS Number
4-Bromo-2,5-di(methoxy-d3)benzeneethanamine HydrochlorideC10H14BrN2O2·HClTBD
4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine HydrochlorideC10H14BrN2O2·HClTBD
2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine HydrochlorideC10H14BrN2O2·HClTBD
4-Bromo-2,5-(dimethoxy-d6)phenethylamine HydrochlorideC10H14BrN2O2·HClTBD
2,5-(Dimethoxy-d6)-4-bromophenethylamine HydrochlorideC10H14BrN2O2·HClTBD

Receptor Interactions

Research indicates that these compounds primarily act as agonists at the 5-HT2A serotonin receptor . The addition of bromine and methoxy groups significantly enhances their binding affinity compared to other phenethylamines. For instance, studies have shown that the introduction of the N-(2-methoxybenzyl) group in related compounds leads to a substantial increase in binding affinity at the human 5-HT2A receptor .

Pharmacodynamics

The pharmacodynamic profile of these compounds suggests that they exhibit hallucinogenic effects similar to those observed with other psychedelics such as LSD and psilocybin. The activation of the 5-HT2A receptor is associated with altered sensory perception and mood changes. A notable study demonstrated that 25B-NBOMe , a derivative closely related to the aforementioned compounds, showed potent agonistic activity leading to significant physiological effects in animal models .

Intoxication Reports

Several case reports highlight the risks associated with the use of these compounds. A notable case involved a young male who experienced severe intoxication after using 25B-NBOMe , leading to grand mal seizures and requiring hospitalization. Analytical methods such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) were employed to quantify serum levels of the compound . The findings underscored the potential for overdose and severe adverse effects associated with these substances.

Implications for Future Research

Given the psychoactive properties of these compounds, further research is warranted to explore their therapeutic potential as well as their safety profiles. Investigations into their metabolic pathways could provide insights into their pharmacokinetics and help establish guidelines for safe usage. Additionally, understanding the long-term effects of these substances on human health remains crucial.

Q & A

Q. What are the key synthetic challenges in preparing deuterated 4-bromo-2,5-dimethoxyphenethylamine hydrochloride derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves bromination, methoxylation, and deuterium incorporation. Key challenges include:

  • Deuterium Stability : Use deuterated methanol (CD3OD) or D2O under anhydrous conditions to prevent hydrogen-deuterium exchange .
  • Regioselectivity : Optimize reaction temperatures (e.g., 0–5°C for bromination to avoid over-substitution) and catalysts (e.g., Pd/C for hydrogenolysis) .
  • Purification : Employ column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) followed by recrystallization in ethanol to achieve ≥98% purity .

Q. How can researchers confirm the structural integrity of deuterated analogs using spectroscopic methods?

Methodological Answer:

  • NMR : Compare ¹H-NMR spectra to non-deuterated analogs. For example, methoxy-d3 groups show no proton signals at ~3.8 ppm, while methoxy-d6 groups eliminate all proton peaks .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to detect isotopic patterns. For example, a +3 Da shift in molecular ion peaks confirms methoxy-d3 substitution .
  • IR Spectroscopy : Monitor O-D stretching vibrations at ~2500 cm⁻¹ (vs. O-H at ~3300 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store as a crystalline solid at -20°C under inert gas (argon or nitrogen) to prevent decomposition via oxidation or hygroscopic degradation .
  • For aqueous solutions (e.g., in vitro assays), prepare fresh daily or aliquot and freeze at -80°C for ≤1 month .

Advanced Research Questions

Q. How does deuteration influence pharmacokinetic properties, such as metabolic stability or receptor binding affinity?

Methodological Answer:

  • Metabolic Stability : Use liver microsomal assays (e.g., human CYP450 isoforms) to compare half-life (t½) of deuterated vs. non-deuterated analogs. Deuterated methoxy groups reduce first-pass metabolism by up to 40% due to the kinetic isotope effect .
  • Receptor Binding : Conduct radioligand displacement assays (e.g., 5-HT2A receptors). For example, deuterated analogs may show 2–3x higher binding affinity (Ki < 5 nM) due to enhanced hydrophobic interactions .

Q. What analytical strategies resolve data contradictions in deuterium distribution across batches?

Methodological Answer:

  • LC-MS/MS with Isotopic Enrichment Analysis : Quantify deuterium incorporation using a C18 column (mobile phase: 0.1% formic acid in H2O/MeCN) and monitor isotopic peaks (e.g., m/z 310.6 → 296.6 for methoxy-d6 loss) .
  • X-ray Crystallography : Resolve positional deuteration ambiguities (e.g., methoxy-d3 vs. phenethyl-d4 groups) by analyzing crystal packing and electron density maps .

Q. How can researchers design in vivo studies to evaluate neuropharmacological effects while controlling for deuterium-specific artifacts?

Methodological Answer:

  • Dose-Response Comparisons : Administer equimolar doses of deuterated and non-deuterated analogs to rodents and measure behavioral outcomes (e.g., head-twitch response for 5-HT2A activation) .
  • Pharmacokinetic Sampling : Collect plasma/brain tissue at intervals (0–24 hr) for LC-MS quantification. Use deuterated internal standards (e.g., d4-serotonin) to normalize recovery rates .

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